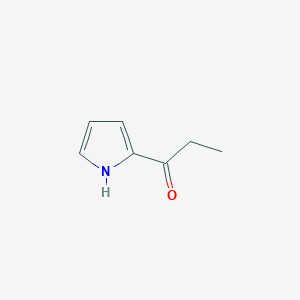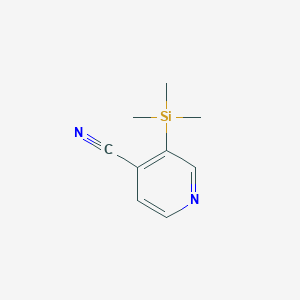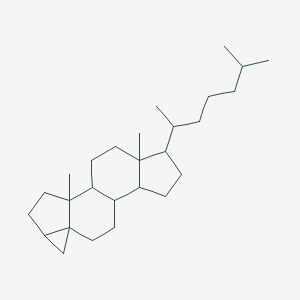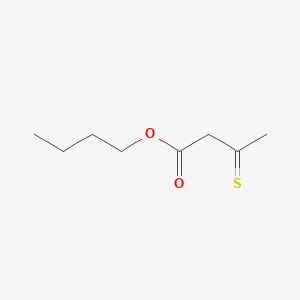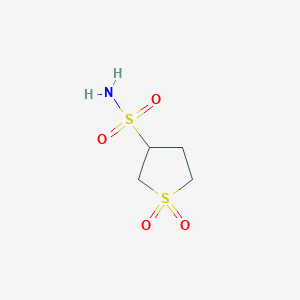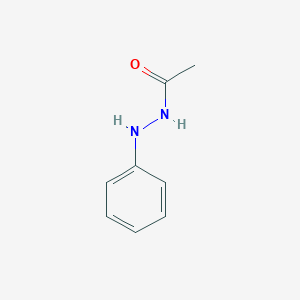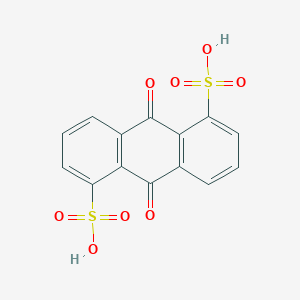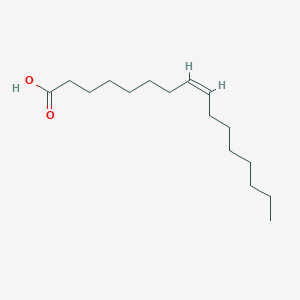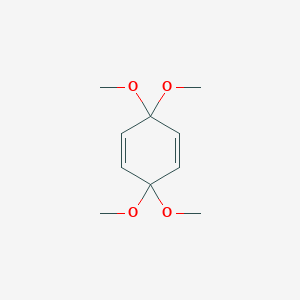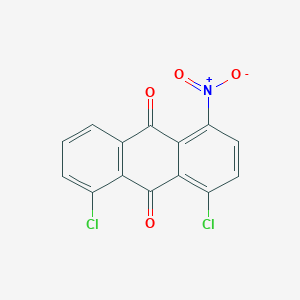
4,5-dichloro-1-nitroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-1-nitroanthracene-9,10-dione is an organic compound with the molecular formula C14H5Cl2NO4. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms and one nitro group attached to the anthraquinone core. This compound is known for its applications in the synthesis of dyes and pigments due to its vibrant color properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1-nitroanthracene-9,10-dione typically involves the nitration of 4,5-dichloroanthraquinone. The process begins with the chlorination of anthraquinone to produce 4,5-dichloroanthraquinone, which is then nitrated using concentrated nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous-flow reactors has been explored to enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-dichloro-1-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate in polar solvents.
Major Products Formed
Reduction: The reduction of the nitro group yields 4,5-dichloro-1-aminoanthraquinone.
Substitution: Nucleophilic substitution can produce derivatives such as 4,5-diaminoanthraquinone or 4,5-dithiolanthraquinone.
Applications De Recherche Scientifique
4,5-dichloro-1-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-1-nitroanthracene-9,10-dione involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of specific enzymes, disrupting metabolic pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-4-nitroanthraquinone
- 1-Fluoro-4-nitroanthraquinone
- 1,5-Dichloro-4-nitroanthraquinone
Uniqueness
4,5-dichloro-1-nitroanthracene-9,10-dione is unique due to the specific positioning of its chlorine and nitro groups, which confer distinct chemical reactivity and properties. Compared to its analogs, it exhibits different reactivity patterns in nucleophilic substitution reactions, making it valuable for specific synthetic applications .
Propriétés
Numéro CAS |
128-96-1 |
|---|---|
Formule moléculaire |
C14H5Cl2NO4 |
Poids moléculaire |
322.1 g/mol |
Nom IUPAC |
4,5-dichloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl2NO4/c15-7-3-1-2-6-10(7)14(19)11-8(16)4-5-9(17(20)21)12(11)13(6)18/h1-5H |
Clé InChI |
KBVOCALKCZCXKK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl |
| 128-96-1 | |
Synonymes |
4,5-dichloro-1-nitroanthraquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


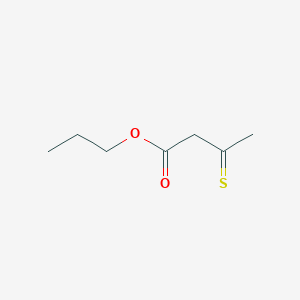
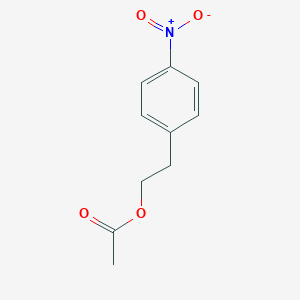
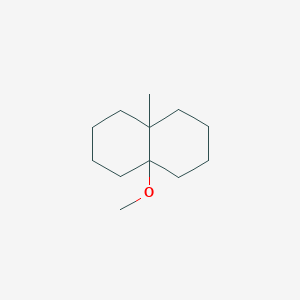

![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)
